molecular formula C7H7Cl2N B14856437 3-Chloro-2-(chloromethyl)-4-methylpyridine

3-Chloro-2-(chloromethyl)-4-methylpyridine

Cat. No.: B14856437
M. Wt: 176.04 g/mol
InChI Key: BAMQLYXUBQQKPG-UHFFFAOYSA-N
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Description

3-Chloro-2-(chloromethyl)-4-methylpyridine is an organic compound with the molecular formula C7H7Cl2N It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2-(chloromethyl)-4-methylpyridine can be synthesized through several methods. One common approach involves the chlorination of 4-methylpyridine using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(chloromethyl)-4-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

    Substitution: Products include derivatives where chlorine atoms are replaced by groups like hydroxyl, amino, or alkyl groups.

    Oxidation: Pyridine N-oxides are formed.

    Reduction: Reduced derivatives with different functional groups are obtained.

Scientific Research Applications

3-Chloro-2-(chloromethyl)-4-methylpyridine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its potential biological activity.

    Material Science: It is utilized in the synthesis of materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(chloromethyl)-4-methylpyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-(chloromethyl)-4-methylquinoline
  • 2-Chloro-3-chloromethyl-5,7-dimethylquinoline
  • 2-Chloro-3-chloromethyl-6,7-dimethylquinoline

Uniqueness

3-Chloro-2-(chloromethyl)-4-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in synthesis and pharmaceuticals.

Properties

Molecular Formula

C7H7Cl2N

Molecular Weight

176.04 g/mol

IUPAC Name

3-chloro-2-(chloromethyl)-4-methylpyridine

InChI

InChI=1S/C7H7Cl2N/c1-5-2-3-10-6(4-8)7(5)9/h2-3H,4H2,1H3

InChI Key

BAMQLYXUBQQKPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)CCl)Cl

Origin of Product

United States

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